molecular formula C15H15ClN6O4S2 B2884511 2-((5-(4-(4-Chloro-3-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105198-05-7

2-((5-(4-(4-Chloro-3-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2884511
CAS No.: 1105198-05-7
M. Wt: 442.89
InChI Key: ZXMYUQIJLGGYNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((5-(4-(4-Chloro-3-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a 1,3,4-thiadiazole derivative featuring a piperazine ring substituted with a 4-chloro-3-nitrobenzoyl group and a thioacetamide side chain.

Properties

IUPAC Name

2-[[5-[4-(4-chloro-3-nitrobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN6O4S2/c16-10-2-1-9(7-11(10)22(25)26)13(24)20-3-5-21(6-4-20)14-18-19-15(28-14)27-8-12(17)23/h1-2,7H,3-6,8H2,(H2,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMYUQIJLGGYNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(S2)SCC(=O)N)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-(4-chloro-3-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a novel derivative of 1,3,4-thiadiazole that has garnered attention due to its potential biological activities, particularly in the field of oncology. This article reviews its biological activity, focusing on its cytotoxic effects against various cancer cell lines and its potential as an antimicrobial agent.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H19ClN4O3S\text{C}_{19}\text{H}_{19}\text{ClN}_{4}\text{O}_{3}\text{S}

This structure features a piperazine ring attached to a thiadiazole moiety, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have evaluated the in vitro cytotoxicity of thiadiazole derivatives against various cancer cell lines. One significant study assessed the activity of related compounds against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines using the MTT assay. The results indicated that structural modifications significantly influenced the median inhibitory concentration (IC50) values:

CompoundIC50 (µg/mL)Cell Line
This compoundTBDTBD
4i (Benzyl piperidine derivative)2.32MCF-7
4e (Ortho-substituted derivative)5.36MCF-7
4c (Piperazine derivative)10.10HepG2

The most potent compound in this study exhibited an IC50 of 2.32 µg/mL against MCF-7 cells, highlighting the importance of substituent positioning on the piperazine ring and the thiadiazole scaffold in enhancing anticancer activity .

The mechanism by which these compounds exert their cytotoxic effects appears to involve apoptosis induction and cell cycle arrest. The presence of the chloro-nitrobenzoyl group enhances lipophilicity, facilitating better cellular uptake and subsequent action within tumor cells. Studies suggest that these compounds may also interfere with specific signaling pathways involved in cancer cell proliferation .

Antimicrobial Activity

In addition to anticancer properties, derivatives containing thiadiazole moieties have demonstrated promising antimicrobial activity. For example, a related compound showed effective inhibition against Xanthomonas axonopodis and Xanthomonas oryzae, with median effective concentration (EC50) values significantly lower than traditional agents .

Case Studies

A notable case study involved a series of synthesized thiadiazole derivatives evaluated for their anticancer activity. The study highlighted that modifications at the thiadiazole position led to varying degrees of cytotoxicity across different cancer cell lines:

  • Case Study 1 : The introduction of a piperidine ring resulted in enhanced activity against MCF-7 cells.
  • Case Study 2 : Bioisosteric replacements improved the antiproliferative properties significantly in HepG2 cells.

These findings underscore the versatility of thiadiazole derivatives and their potential as lead compounds in drug development .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name / ID Substituents on Piperazine/Thiadiazole Melting Point (°C) Key Spectral Features (IR/NMR) Elemental Analysis (C, H, N%) Reference
Target Compound 4-Chloro-3-nitrobenzoyl, thioacetamide Not Reported Likely NH, C=O, C=N, aromatic C-H peaks Estimated based on analogs -
N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-(4-Fluorophenyl)Piperazin-1-yl)Acetamide (4g) 4-Fluorophenyl, 4-chlorophenyl 203–205 NH (3333 cm⁻¹), C=O (1681 cm⁻¹), aromatic C-H 55.62, 4.43, 16.22
N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-(Furan-2-Carbonyl)Piperazin-1-yl)Acetamide (4h) Furan-2-carbonyl 180–182 NH (3320 cm⁻¹), C=O (1675 cm⁻¹) 52.35, 5.09, 16.07
N-(5-Ethyl-1,3,4-Thiadiazol-2-yl)-2-((5-(p-Tolylamino)-1,3,4-Thiadiazol-2-yl)thio)Acetamide (4y) p-Tolylamino, ethyl Not Reported NH, C=S, aromatic C-H Not Reported
N-(5-((3,5-Dichlorobenzyl)thio)-1,3,4-Thiadiazol-2-yl)-2-((4-(Phenylamino)quinazolin-2-yl)thio)Acetamide (15o) 3,5-Dichlorobenzyl, quinazoline-phenylamino Not Reported C-Cl, C=S, quinazoline C-H Not Reported

Key Observations :

  • The target compound’s 4-chloro-3-nitrobenzoyl substituent introduces strong electron-withdrawing effects, likely increasing polarity compared to analogs with aryl (4g) or furan (4h) groups.
Anticancer Activity
Compound Name / ID Cancer Cell Line(s) Tested IC50 / Inhibition (%) Mechanism of Action Reference
Target Compound Not Reported Not Reported Likely Akt inhibition (inferred) -
Compound 3 () C6 glioma 92.36% Akt inhibition Apoptosis induction, Akt inhibition
Compound 8 () C6 glioma 86.52% Akt inhibition Apoptosis induction, Akt inhibition
Compound 4y () MCF-7, A549 0.084–0.034 mmol L⁻¹ Cytotoxicity, aromatase inhibition
Compound 15o () PC-3, H1975, HGC-27 1.96 μM (PC-3) Antiproliferative, multi-target

Key Observations :

  • Compared to 4y, the absence of a p-tolylamino-thiadiazole moiety may reduce aromatase inhibition but improve solubility due to the nitro group’s polarity .
Enzymatic Targets and Selectivity
Compound Name / ID Target Enzyme/Pathway Selectivity Notes Reference
ASN90 () O-GlcNAcase CNS-penetrant, tauopathy focus
LSN3316612 () O-GlcNAcase High specificity for OGA
Target Compound Hypothesized: Akt, kinases Likely broader kinase inhibition -

Key Observations :

  • Unlike ASN90 (a CNS-targeted O-GlcNAcase inhibitor), the target compound’s nitrobenzoyl-piperazine group may favor kinase interactions over glycosidase inhibition .

Structure-Activity Relationship (SAR) Insights

Piperazine Substituents :

  • Electron-withdrawing groups (e.g., nitro in the target compound, fluorophenyl in 4g) enhance interactions with polar enzymatic pockets (e.g., Akt’s ATP-binding site) .
  • Bulky groups (e.g., quinazoline in 15o) improve antiproliferative activity but may reduce bioavailability .

Thiadiazole Core Modifications :

  • Thioacetamide linkage (common in all analogs) is critical for hydrogen bonding and sulfur-mediated hydrophobic interactions .
  • Dual thiadiazole systems (e.g., 4y) enhance cytotoxicity but may increase metabolic instability .

Q & A

What are the optimal synthetic routes and critical reaction parameters for synthesizing 2-((5-(4-(4-chloro-3-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide?

Level: Basic
Methodological Answer:

  • Key Steps :
    • Piperazine Functionalization : React 4-chloro-3-nitrobenzoyl chloride with piperazine derivatives under basic conditions (e.g., triethylamine) in solvents like ethanol or DMSO .
    • Thiadiazole Formation : Couple the functionalized piperazine with 1,3,4-thiadiazole-2-thiol using nucleophilic substitution, often requiring reflux (70–90°C) for 3–6 hours .
    • Acetamide Conjugation : Introduce the acetamide group via thioether linkage using chloroacetamide in the presence of a base (e.g., K₂CO₃) .
  • Critical Parameters :
    • Solvent Choice : Polar aprotic solvents (DMSO, DMF) enhance reaction efficiency .
    • Temperature Control : Reflux conditions are critical for thiadiazole ring closure .
    • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures ≥95% purity .

Which analytical techniques are recommended for confirming the compound’s structure and purity?

Level: Basic
Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR confirms substituent positions (e.g., piperazine protons at δ 2.5–3.5 ppm; thiadiazole protons at δ 7.0–8.5 ppm) .
  • Mass Spectrometry (MS) :
    • High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 505.05) .
  • X-ray Diffraction :
    • Resolves crystal structure and bond angles, particularly for nitro and chloro substituents .
  • HPLC :
    • Purity assessment using reverse-phase C18 columns (≥98% purity, retention time ~12–15 min) .

How can researchers design experiments to optimize synthesis yield and purity?

Level: Advanced
Methodological Answer:

  • Design of Experiments (DoE) :
    • Use factorial designs to test variables (e.g., solvent polarity, temperature, catalyst loading). For example, a 2³ factorial design reduces trials from 27 to 8 while identifying interactions .
  • Computational Guidance :
    • Apply quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways before lab trials .
  • Feedback Loops :
    • Integrate experimental data (e.g., HPLC purity) into machine learning models to refine computational predictions iteratively .

What strategies resolve contradictions in biological activity data across studies?

Level: Advanced
Methodological Answer:

  • Cross-Validation :
    • Replicate assays in standardized models (e.g., MTT for cytotoxicity) with controls (e.g., doxorubicin) to minimize variability .
  • Structural Analog Analysis :
    • Compare activity of derivatives (e.g., replacing nitro with methoxy groups) to isolate pharmacophore contributions .
  • Molecular Docking :
    • Use AutoDock Vina to simulate binding to target proteins (e.g., EGFR kinase), reconciling discrepancies between in vitro and in silico results .

How do structural modifications influence biological activity and selectivity?

Level: Advanced
Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Piperazine Modifications : Adding electron-withdrawing groups (e.g., nitro) enhances antimicrobial activity but reduces solubility .
    • Thiadiazole Substituents : Methyl groups at position 5 improve metabolic stability .
  • Computational Predictions :
    • Molecular dynamics simulations assess binding affinity changes upon substitution (e.g., chloro → fluoro) .

What computational methods predict reactivity and guide synthesis?

Level: Advanced
Methodological Answer:

  • Reaction Path Search :
    • Use Gaussian 16 with B3LYP/6-31G(d) to map energy profiles for intermediates (e.g., thiadiazole ring closure) .
  • Transition State Analysis :
    • Identify rate-limiting steps (e.g., amide bond formation) using intrinsic reaction coordinate (IRC) calculations .

How can researchers assess the compound’s stability under varying pH and temperature conditions?

Level: Basic
Methodological Answer:

  • Stability Protocols :
    • pH Studies : Incubate the compound in buffers (pH 2–10) at 37°C for 24h; monitor degradation via HPLC .
    • Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition thresholds (>200°C) .
    • Light Exposure : Conduct photostability tests under ICH Q1B guidelines (e.g., UV light at 320–400 nm) .

What in vitro models are suitable for evaluating its pharmacological potential?

Level: Advanced
Methodological Answer:

  • Anticancer Screening :
    • NCI-60 cell line panel with GI₅₀ values compared to reference compounds (e.g., cisplatin) .
  • Antimicrobial Assays :
    • Broth microdilution (MIC) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
  • Enzyme Inhibition :
    • Kinase inhibition (e.g., EGFR) measured via ADP-Glo™ assay .

Notes

  • Questions categorized by complexity, with methodological answers grounded in experimental and computational best practices.
  • Referenced evidence IDs correspond to synthesis protocols, analytical techniques, and advanced research frameworks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.